![molecular formula C13H24O B14236067 1-Methyl-13-oxabicyclo[10.1.0]tridecane CAS No. 311311-37-2](/img/structure/B14236067.png)
1-Methyl-13-oxabicyclo[10.1.0]tridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-13-oxabicyclo[1010]tridecane is an organic compound with a unique bicyclic structure It is characterized by a 13-membered ring system that includes an oxygen atom, making it a member of the oxabicyclo family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-13-oxabicyclo[10.1.0]tridecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the epoxidation of cyclododecene, followed by methylation. The reaction conditions often require the use of catalysts such as peracids for the epoxidation step and methylating agents like methyl iodide for the methylation step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and distillation are commonly employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-13-oxabicyclo[10.1.0]tridecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., am
Propiedades
Número CAS |
311311-37-2 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
1-methyl-13-oxabicyclo[10.1.0]tridecane |
InChI |
InChI=1S/C13H24O/c1-13-11-9-7-5-3-2-4-6-8-10-12(13)14-13/h12H,2-11H2,1H3 |
Clave InChI |
SLEZVOMJRUAPRE-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCCCCCCCCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)


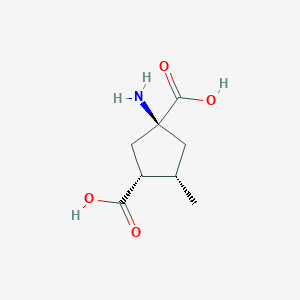
![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
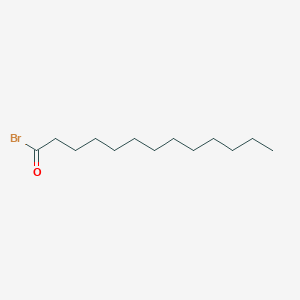


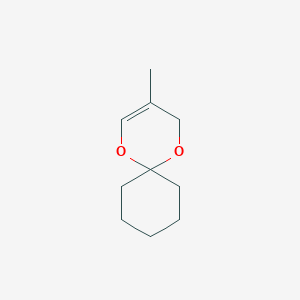
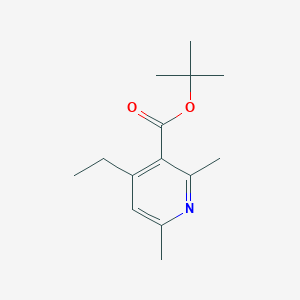
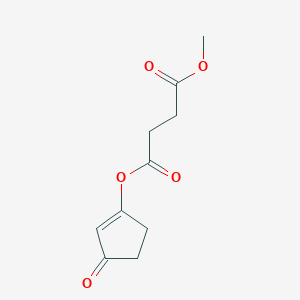
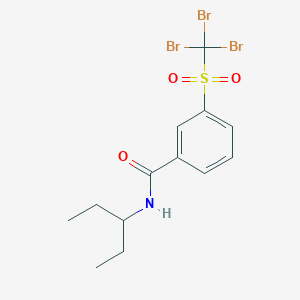
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)
